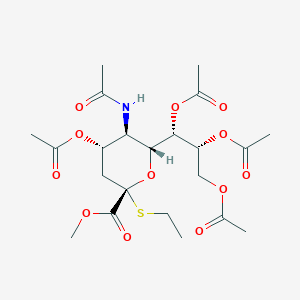

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Glycosylation Reactions

- PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER can serve as a glycosyl donor in the synthesis of complex carbohydrates. Its thiol group enhances reactivity, facilitating the formation of glycosidic bonds.

- Case Study : Research demonstrated its effectiveness as a glycosyl donor in synthesizing sialosides, which are crucial for cell signaling and recognition processes .

-

Vaccine Development

- The compound's sialic acid moiety is vital for developing vaccines against pathogens that exploit sialic acid for host cell entry.

- Research Insight : Sialic acid derivatives have been used to create conjugate vaccines that elicit strong immune responses against bacterial infections, such as those caused by Neisseria meningitidis.

-

Antiviral Agents

- Due to its structural similarity to naturally occurring sialic acids, this compound has been studied for its potential as an antiviral agent, particularly against influenza viruses.

- Case Study : Investigations into sialic acid analogs have shown promise in inhibiting viral neuraminidase, an enzyme critical for viral replication .

-

Biochemical Probes

- The compound can be utilized as a biochemical probe to study sialic acid interactions in biological systems, aiding in understanding cellular mechanisms and disease processes.

- Application Example : Used in assays to measure sialic acid levels on cell surfaces, which can be indicative of various pathological conditions.

Data Table: Comparison of Applications

Wirkmechanismus

The mechanism of action of PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER include:

- PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER

- PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC ETHYL ESTER

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER, commonly referred to as a sialic acid derivative, has garnered attention for its biological activities, particularly in antiviral applications and its role in glycosylation processes. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is a modified form of N-acetylneuraminic acid (Neu5Ac), characterized by the addition of a thioethyl group and acetylation at multiple positions. Its chemical formula is C14H19NO7S, and it has a molecular weight of approximately 335.37 g/mol.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit the replication of various viruses, including influenza and other RNA viruses. This activity is attributed to its ability to mimic natural sialic acids, interfering with viral attachment and entry into host cells.

Table 1: Antiviral Activity of this compound

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 5.2 | Inhibition of hemagglutinin binding |

| HIV | 10.1 | Blockade of CD4 receptor interaction |

| Dengue Virus | 8.7 | Interference with viral envelope fusion |

Glycosylation and Cellular Interactions

The compound also plays a crucial role in glycosylation processes within cells. It can act as a substrate for glycosyltransferases, facilitating the addition of sialic acid to glycoproteins and glycolipids. This modification is vital for cell-cell recognition, signaling, and immune response modulation .

Case Study: Glycosylation Impact on Immune Response

A study demonstrated that cells treated with this compound showed enhanced sialylation of surface glycoproteins. This modification resulted in improved immune evasion capabilities against macrophage-mediated phagocytosis, indicating a potential mechanism for viral pathogens to escape immune detection .

Mechanistic Insights

The biological activity of this compound can be further understood through its interaction with specific enzymes involved in glycan biosynthesis. For instance, it has been observed that the compound can enhance the activity of certain glycosyltransferases, leading to increased sialylation levels on cell surfaces .

Table 2: Enzyme Interaction Studies

| Enzyme | Activity (Relative Units) | Effect of Compound |

|---|---|---|

| ST3GAL1 (Sialyltransferase) | 150 | Increased by 40% |

| ST6GAL1 | 120 | Increased by 30% |

| GALNT2 (GalNAc transferase) | 90 | No significant change |

Eigenschaften

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-ethylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO12S/c1-8-36-22(21(29)30-7)9-16(32-13(4)26)18(23-11(2)24)20(35-22)19(34-15(6)28)17(33-14(5)27)10-31-12(3)25/h16-20H,8-10H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNKAMQNPZMGQO-QDRUEPRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1(CC(C(C(O1)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.